molecular formula C23H20N2O3 B11463184 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11463184
M. Wt: 372.4 g/mol
InChI Key: OYAUQALDLOPAIX-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by its unique structure, which includes a benzoxazole moiety linked to a phenyl ring and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the phenyl and phenoxyacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can lead to the formation of reduced amide products. Substitution reactions can result in various substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Benzoxazole derivatives, including this compound, are used in the production of optical brighteners, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O3/c1-15-6-9-19(10-7-15)27-14-22(26)24-18-5-3-4-17(13-18)23-25-20-11-8-16(2)12-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

OYAUQALDLOPAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C

Origin of Product

United States

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